N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. The triazole ring is further functionalized via a sulfanyl (-S-) linkage to an acetamide group, which is N-substituted with a 3-chlorophenyl moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4OS/c1-20-10(12(14,15)16)18-19-11(20)22-6-9(21)17-8-4-2-3-7(13)5-8/h2-5H,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBDQDUANUSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Final Assembly: The final step involves the coupling of the triazole derivative with the chlorophenyl and trifluoromethyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Trifluoromethyl vs. Pyridinyl/Aryl Groups: The trifluoromethyl group at position 5 enhances metabolic stability and lipophilicity compared to pyridinyl or aryl substituents (e.g., naphthalen-1-yloxy) . This may improve membrane permeability and bioavailability.
Chlorophenyl vs. Fluorophenyl Substituents :
- The 3-chlorophenyl group in the target compound contributes to stronger π-π stacking interactions in enzyme binding pockets compared to fluorophenyl derivatives (e.g., ) .
- Fluorophenyl analogues (e.g., ) are associated with Orco agonist activity, suggesting substituent-dependent target specificity .
Ethyl vs.
Biological Activity
N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, a chlorophenyl group, and a sulfanyl acetamide moiety. Its molecular formula is C₁₅H₁₄ClF₃N₄OS, and it has been synthesized through various methods that emphasize the importance of the triazole structure in enhancing biological activity.
Antifungal Activity
Several studies have demonstrated the antifungal properties of triazole derivatives. The compound has shown effectiveness against various fungal strains, with some studies reporting minimal inhibitory concentrations (MICs) comparable to established antifungal agents. For instance, derivatives containing a trifluoromethyl group have been associated with increased antifungal activity due to their ability to interact with fungal cell membranes and inhibit ergosterol biosynthesis.
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Triazole A | 12.5 | Inhibition of ergosterol synthesis |
| Triazole B | 25 | Disruption of cell membrane integrity |
| This compound | TBD | TBD |
Anticancer Activity
Research has also explored the anticancer potential of this compound. The triazole moiety is known for its ability to inhibit specific protein interactions critical in cancer cell proliferation. For example, studies involving Annexin A2 and S100A10 protein interactions have shown that triazole derivatives can act as inhibitors, potentially leading to reduced tumor growth.
Case Study: Inhibition of Annexin A2-S100A10 Interaction
In a study assessing the inhibition of Annexin A2-S100A10 interactions using various triazole derivatives, it was found that certain compounds exhibited IC50 values below 50 µM. The structure-activity relationship indicated that modifications in the side chains significantly influenced binding affinity and inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the triazole ring enhances biological activity. For example:
- Trifluoromethyl Group : Increases lipophilicity and membrane permeability.
- Sulfanyl Group : Contributes to binding interactions with target proteins.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| Trifluoromethyl | Increases potency | This compound |
| Chlorophenyl | Enhances binding | TBD |
| Acetamide | Important for interaction | TBD |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine derivatives with nitriles under acidic/basic conditions .
- Sulfanyl group introduction : Reaction of triazole intermediates with thiols (e.g., mercaptoacetamide derivatives) in polar aprotic solvents like DMF at 60–80°C .
- Amide coupling : Use coupling agents (e.g., HBTU) to attach the chlorophenyl moiety, monitored via TLC . Key parameters include solvent choice (ethanol or dichloromethane for solubility), pH control (neutral to mild basic), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. For example, the trifluoromethyl group shows distinct 19F NMR signals .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 453.9 for [M+H]+) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What initial biological screening approaches are recommended for evaluating this compound’s bioactivity?
- Antimicrobial assays : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition studies : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .
- Molecular docking : Preliminary docking against enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance yield and purity during large-scale synthesis?
- Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetone) while maintaining reaction efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize by-products .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?
- Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility, resolving false positives from rigid docking .
- Mutagenesis studies : Validate predicted binding sites by testing activity against enzyme mutants (e.g., alanine scanning) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified triazole substituents to test docking hypotheses .
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, reconciling discrepancies between docking scores and IC50 values .
Q. What strategies are effective in modifying the compound’s core structure to improve target selectivity and reduce off-target effects?
- Halogen substitution : Replace the 3-chlorophenyl group with fluorine to enhance metabolic stability and selectivity for bacterial over mammalian targets .
- Sulfonyl vs. sulfanyl : Compare sulfone derivatives (via oxidation) to assess impact on antifungal vs. anticancer activity .
- Bioisosteric replacement : Substitute the trifluoromethyl group with a cyanamide moiety to maintain steric bulk while altering electronic properties .
- Heterocycle variation : Replace triazole with imidazole to evaluate changes in kinase inhibition profiles .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?
- Accelerated stability studies : Conduct stress testing at pH 1–13 (37°C, 70% humidity) with HPLC monitoring. Evidence suggests degradation >pH 10 due to sulfanyl group hydrolysis .
- Solid-state NMR : Compare crystalline vs. amorphous forms to identify pH-sensitive structural motifs .
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Strain variability : Test against a standardized panel (e.g., CLSI M38) to control for species-specific resistance .
- Solubility limitations : Use co-solvents (e.g., DMSO/PEG) to improve bioavailability in aqueous assays .
- Efflux pump inhibition : Combine with verapamil to determine if fungal efflux mechanisms reduce efficacy .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl Group Introduction
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | +15% yield | |
| Solvent | DMF > acetone | +10% purity | |
| Reaction Time | 4–6 hours | Minimal by-products |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Modification | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-Chlorophenyl | 2.5 (S. aureus) | 15.2 (HeLa) | 6.1 |
| 4-Fluorophenyl | 5.0 | 8.7 | 1.7 |
| Sulfone derivative | 1.8 | 22.4 | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
